molecular formula C14H16INO2 B3031988 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester CAS No. 914349-25-0

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3031988
CAS No.: 914349-25-0
M. Wt: 357.19
InChI Key: MCEHWHPEDUZTAJ-UHFFFAOYSA-N
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Description

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester is a halogenated indole derivative with a tert-butyl ester group at the 1-position, a methyl substituent at the 5-position, and an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to the versatility of the indole scaffold and the functional groups that enable diverse reactivity. The tert-butyl ester group enhances steric protection, improving stability during synthetic modifications, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its favorable leaving-group properties .

Properties

IUPAC Name

tert-butyl 3-iodo-5-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHWHPEDUZTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197765
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-25-0
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester typically involves several steps. One common method includes the iodination of 5-methylindole followed by esterification. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and tert-butyl alcohol in the presence of an acid catalyst for the esterification . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved can vary, but they typically involve binding to specific sites on the target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Reactivity/Solubility Key Applications
3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester 3-I, 5-Me, 1-COO-t-Bu ~347.2 High solubility in DCM/THF; reactive in Pd-catalyzed couplings Intermediate in drug synthesis
3-Bromo-5-methylindole-1-carboxylic acid tert-butyl ester 3-Br, 5-Me, 1-COO-t-Bu ~300.1 Moderate reactivity in couplings; lower leaving-group ability Radiolabeling precursors
5-Methylindole-1-carboxylic acid tert-butyl ester 5-Me, 1-COO-t-Bu ~245.3 Limited cross-coupling utility; stable under basic conditions Scaffold for non-halogenated analogs
3-Iodo-5-methylindole-1-carboxylic acid methyl ester 3-I, 5-Me, 1-COO-Me ~289.1 Lower steric protection; prone to hydrolysis Early-stage reaction optimization

Key Research Findings

Reactivity in Cross-Coupling Reactions

The iodine atom in 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester enables efficient participation in palladium-catalyzed reactions. Studies show that its reaction yields in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) exceed 85%, outperforming bromo and chloro analogs (yields ~60–70%) due to iodine’s superior leaving-group ability .

Steric and Electronic Effects

The tert-butyl ester group confers steric hindrance, reducing unwanted side reactions (e.g., ester hydrolysis) compared to methyl esters. NMR data from related tert-butyl indole derivatives (e.g., 13C NMR peaks at ~80 ppm for the quaternary carbon) confirm this stability .

Solubility and Purification Challenges

While the tert-butyl group enhances solubility in non-polar solvents (e.g., hexane), the iodine atom increases molecular weight, complicating chromatographic separation. This contrasts with bromo analogs, which exhibit better separation profiles but lower reactivity.

Biological Activity

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester is an indole derivative recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their wide-ranging biological activities, including antiviral, anticancer, and antimicrobial properties. The compound 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester specifically has been shown to influence various cellular processes and signaling pathways.

Target Receptors and Pathways

Indole derivatives like 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester interact with multiple receptors, including the aryl hydrocarbon receptor (AHR). This interaction plays a crucial role in regulating gene expression and cellular responses to environmental stimuli.

Biochemical Pathways

The compound is known to modulate several biochemical pathways:

  • Cell Signaling : It affects pathways related to inflammation and cancer progression.
  • Gene Expression : Influences transcription factors that regulate various genes involved in cellular metabolism and growth.
  • Enzyme Interaction : Acts as both an inhibitor and activator of enzymes such as monoamine oxidase (MAO), which is critical in neurotransmitter metabolism.

Biological Activities

The biological activities of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester include:

  • Antiviral Activity : Demonstrated efficacy against various viral infections.
  • Anticancer Properties : Inhibits cancer cell proliferation through apoptosis induction.
  • Antimicrobial Effects : Exhibits activity against a range of bacterial strains.
  • Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo studies .

Case Studies and Experimental Results

Several studies have documented the biological effects of this compound:

  • Anticancer Studies : In vitro assays revealed that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis via activation of caspase pathways .
  • Antiviral Efficacy : Research indicated that 3-Iodo-5-methylindole derivatives exhibit potent antiviral activity by inhibiting viral replication processes, highlighting their potential as therapeutic agents against viral infections .
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Data Table of Biological Activities

Biological ActivityAssay TypeResultReference
AntiviralViral replicationSignificant inhibition
AnticancerCell viabilityInhibition of growth
AntimicrobialAgar diffusionInhibition zones observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester
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3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester

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